molecular formula C6H9N3O B134864 (4-Morpholinylimino)acetonitrile CAS No. 26179-71-5

(4-Morpholinylimino)acetonitrile

Cat. No. B134864
CAS RN: 26179-71-5
M. Wt: 139.16 g/mol
InChI Key: XMPLPXUYWIJXFL-KRXBUXKQSA-N
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Description

“(4-Morpholinylimino)acetonitrile” is a chemical compound with the molecular formula C6H9N3O . It is also known by other names such as “Sin 1C” and "N-morpholinoiminoacetonitrile" .


Synthesis Analysis

The synthesis of “(4-Morpholinylimino)acetonitrile” could potentially involve acetonitrile as an acetylation agent and alumina as a catalyst . The reaction was tested on various aromatic and aliphatic amines with good conversion .


Molecular Structure Analysis

The molecular structure of “(4-Morpholinylimino)acetonitrile” consists of a morpholinyl group attached to an iminoacetonitrile group . The IUPAC name for this compound is (2E)-2-morpholin-4-yliminoacetonitrile .


Chemical Reactions Analysis

Acetonitrile, a component of “(4-Morpholinylimino)acetonitrile”, can be used as an important synthon in many types of organic reactions . It can form a nucleophile when deprotonated, and the nitrogen with lone pair electrons can also act as a nucleophile .


Physical And Chemical Properties Analysis

“(4-Morpholinylimino)acetonitrile” has a molecular weight of 139.16 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, etc., are not available from the current information.

Scientific Research Applications

  • Photochemical and Photophysical Properties : A study by Camilo et al. (2014) investigated the photochemical and photophysical properties of cis-Ru(II)(α-diimine)2(4-APy)2 complexes. This research included the use of acetonitrile in their study, contributing to an understanding of photodissociation processes in such systems (Camilo et al., 2014).

  • Synthesis and Molecular Docking Study : Ivachtchenko et al. (2019) developed a method for synthesizing a compound using acetonitrile and evaluated it as a potential inhibitor of hepatitis B. This shows the use of (4-Morpholinylimino)acetonitrile derivatives in drug discovery and disease treatment research (Ivachtchenko et al., 2019).

  • Synthesis and X-ray Structure Analysis : In a study by Chin et al. (2010), a derivative of morpholine was synthesized, and its structure was analyzed using X-ray crystallography. This research contributes to the understanding of the structural aspects of such compounds (Chin et al., 2010).

  • Chemical Reactivity and Catalysis : Um et al. (2015) conducted a study on the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with morpholine in acetonitrile. This research provides insights into the reaction mechanisms and catalysis involving morpholine derivatives (Um et al., 2015).

  • Antifungal Activity : Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety and tested their antifungal activities. This highlights the potential of these compounds in developing new antifungal agents (Qu et al., 2015).

  • Photodynamic Therapy : Nguyen et al. (2020) investigated a sulfur-substituted naphthalimide with a morpholine group as a photosensitizer for photodynamic cancer therapy. This study demonstrates the application of morpholine derivatives in medical treatments (Nguyen et al., 2020).

  • Oligonucleotide Synthesis : Mohe et al. (2003) explored the use of a mixture involving N-methyl morpholine in the synthesis of mixed-backbone oligonucleotides, showing the role of morpholine derivatives in biochemical synthesis (Mohe et al., 2003).

Future Directions

The use of acetonitrile in organic synthesis, including the synthesis of compounds like “(4-Morpholinylimino)acetonitrile”, is a field of active research . Future directions may include the development of new methods for the synthesis of a variety of important compounds .

properties

IUPAC Name

(2E)-2-morpholin-4-yliminoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-1-2-8-9-3-5-10-6-4-9/h2H,3-6H2/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPLPXUYWIJXFL-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/N=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Morpholinylimino)acetonitrile

CAS RN

26179-71-5
Record name Sin 1C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026179715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Toader, X Xu, A Nicolescu, L Yu… - Chemical research in …, 2003 - ACS Publications
The regulation of estrogenic and antiestrogenic effects by selective estrogen receptor modulators (SERMs) provides the basis for use in long-term therapy in cancer chemoprevention …
Number of citations: 25 pubs.acs.org
CQ Li, LJ Trudel, GN Wogan - Chemical research in toxicology, 2002 - ACS Publications
SIN-1 (3-morpholinosydnonimine), the active metabolite of the vasodilator drug molsidomine, decomposes spontaneously in solution. In the presence of oxygen, NO • and O 2 • - are …
Number of citations: 63 pubs.acs.org
A Körner, A Peter - Journal of Chromatography A, 1995 - Elsevier
Different methods based on either ion chromatography with electrochemical detection or precolumn derivatization with o-phthaldialdehyde were developed to determine trace amounts …
Number of citations: 1 www.sciencedirect.com
CM Mano, T Guaratini, KHM Cardozo, P Colepicolo… - Marine drugs, 2018 - mdpi.com
Astaxanthin (ASTA) is a ketocarotenoid found in many marine organisms and that affords many benefits to human health. ASTA is particularly effective against radical-mediated lipid …
Number of citations: 14 www.mdpi.com

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